molecular formula C30H33NO7 B12416069 AChE-IN-19

AChE-IN-19

Cat. No.: B12416069
M. Wt: 519.6 g/mol
InChI Key: CWEDIQHOXNMLQK-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AChE-IN-19 involves the radical cyclization of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds mediated by manganese(III) acetate. The reaction conditions typically include the use of a solvent such as acetic acid and a temperature range of 60-80°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

AChE-IN-19 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve moderate temperatures and the use of solvents like dichloromethane.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce halogen atoms into the molecule, while oxidation can convert alcohol groups to carbonyl groups.

Scientific Research Applications

AChE-IN-19 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

    Chemistry: Used as a model compound to study the inhibition of acetylcholinesterase and related enzymes.

    Biology: Employed in research on neurodegenerative diseases to understand the role of acetylcholinesterase inhibition in disease progression.

    Medicine: Investigated as a potential therapeutic agent for Alzheimer’s disease due to its neuroprotective effects and ability to inhibit acetylcholinesterase.

Mechanism of Action

AChE-IN-19 exerts its effects by binding to the active site of acetylcholinesterase, thereby inhibiting its activity. This prevents the hydrolysis of acetylcholine, leading to increased levels of acetylcholine in the synaptic cleft and enhanced cholinergic transmission . The molecular targets involved include the catalytic triad of acetylcholinesterase, which consists of serine, histidine, and glutamate residues.

Comparison with Similar Compounds

AChE-IN-19 is unique in its high potency and selectivity for acetylcholinesterase compared to other similar compounds . Some similar compounds include:

    Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    Rivastigmine: Another acetylcholinesterase inhibitor with a similar mechanism of action but different pharmacokinetic properties.

    Galantamine: An acetylcholinesterase inhibitor that also modulates nicotinic receptors, providing additional therapeutic benefits.

This compound stands out due to its lower toxicity and higher efficacy in preclinical studies, making it a promising candidate for further development.

Properties

Molecular Formula

C30H33NO7

Molecular Weight

519.6 g/mol

IUPAC Name

[5-methoxy-2-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-chromen-7-yl] (E)-3-[4-(dimethylamino)phenyl]prop-2-enoate

InChI

InChI=1S/C30H33NO7/c1-31(2)21-10-7-19(8-11-21)9-14-29(32)37-22-17-25(33-3)23-12-13-24(38-26(23)18-22)20-15-27(34-4)30(36-6)28(16-20)35-5/h7-11,14-18,24H,12-13H2,1-6H3/b14-9+

InChI Key

CWEDIQHOXNMLQK-NTEUORMPSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C(=O)OC2=CC3=C(CCC(O3)C4=CC(=C(C(=C4)OC)OC)OC)C(=C2)OC

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC(=O)OC2=CC3=C(CCC(O3)C4=CC(=C(C(=C4)OC)OC)OC)C(=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.